Corossoline
Description
Corossoline is a monotetrahydrofuran (THF) ring-containing acetogenin isolated from the seeds of Annona muricata (soursop) in 1991 . It belongs to the Annonaceous acetogenin family, known for their potent cytotoxicity, antitumor, and pesticidal activities. Structurally, this compound features a C-35 or C-37 aliphatic chain with an α,β-unsaturated γ-lactone moiety and a single THF ring. Its absolute stereochemistry, except at the C-8' hydroxyl group, was initially deduced using Mosher’s method applied to related compounds like reticulatacin . The unresolved C-8' configuration led to synthetic efforts to produce (8'R)- and (8'S)-diastereomers, which confirmed the natural configuration as (8'R) through comparative analysis of physical data .
Properties
CAS No. |
133352-34-8 |
|---|---|
Molecular Formula |
C35H64O6 |
Molecular Weight |
580.9 g/mol |
IUPAC Name |
(2S)-4-[(8R,13R)-8,13-dihydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C35H64O6/c1-3-4-5-6-7-8-9-10-14-17-23-31(37)33-25-26-34(41-33)32(38)24-19-18-22-30(36)21-16-13-11-12-15-20-29-27-28(2)40-35(29)39/h27-28,30-34,36-38H,3-26H2,1-2H3/t28-,30+,31+,32+,33+,34+/m0/s1 |
InChI Key |
GBNCDYGXXWZSAO-YZDQYAEISA-N |
Isomeric SMILES |
CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCCC[C@@H](CCCCCCCC2=C[C@@H](OC2=O)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(CCCCCCCC2=CC(OC2=O)C)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Annonaceous Acetogenins
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Comparative Findings
Structural Complexity and Bioactivity: this compound’s single THF ring contrasts with multi-THF analogues like Annonacin, which exhibit higher neurotoxicity but require more complex syntheses . The C-8' stereochemistry in this compound significantly impacts its melting point and optical rotation, distinguishing it from synthetic diastereomers .
Synthetic Methodologies: this compound’s synthesis involves asymmetric dihydroxylation (AD-mix-β) and epoxide coupling, whereas Annonacin requires iterative THF ring formation . Derivatization (e.g., trimethyl phosphate esters) is critical for resolving ambiguities in NMR data, a challenge less prominent in analogues like Corossolin .
Biological Efficacy: this compound’s cytotoxicity is comparable to Annonacin but with lower neurotoxic risk due to its simpler structure . Annocherin’s additional oxygen atoms enhance its antiparasitic activity but reduce stability compared to this compound .
Physical Property Discrepancies :
Research Implications and Challenges
- Stereochemical Ambiguities : Despite synthetic advances, correlating NMR data with absolute configurations remains challenging, as seen in this compound’s C-8' position .
- Biological Targeting : this compound’s selectivity for cancer cells over neurons makes it a safer candidate than multi-THF analogues, though less potent .
- Synthetic Optimization : Improved asymmetric catalysis and derivatization protocols are needed to streamline acetogenin production .
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